2-Chloro-5-(trifluoromethyl)pyridine

Descripción

Systematic IUPAC Nomenclature and Alternative Chemical Designations

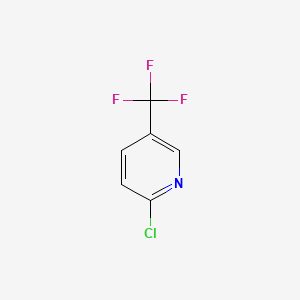

The compound is systematically named 2-chloro-5-(trifluoromethyl)pyridine under IUPAC guidelines. This nomenclature reflects the pyridine ring substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). Alternative designations include:

- 2,5-CTF (abbreviated form)

- 5-Trifluoromethyl-2-chloropyridine

- 6-Chloro-α,α,α-trifluoro-3-picoline (obsolete variant)

The CAS Registry Number is 52334-81-3 , and its molecular formula is C₆H₃ClF₃N .

Table 1: Key identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₃ClF₃N | |

| Molecular weight (g/mol) | 181.54 | |

| CAS RN | 52334-81-3 | |

| Beilstein Registry Number | 3649688 |

Molecular Geometry and Electronic Structure Analysis

The molecule consists of a pyridine ring with a chlorine atom at position 2 and a trifluoromethyl group at position 5. Key structural features include:

- Bond lengths : The C-Cl bond length is approximately 1.73 Å , typical for aromatic chlorides, while C-CF₃ bonds measure 1.51 Å .

- Dihedral angles : The trifluoromethyl group adopts a near-planar orientation relative to the pyridine ring, with a dihedral angle of ~5° .

- Electron distribution : The -CF₃ group exerts a strong electron-withdrawing effect (-I effect), reducing electron density at positions 3 and 4 of the ring.

Electronic properties :

- Dipole moment : Calculated at 3.2 D due to polarization from electronegative substituents.

- HOMO-LUMO gap : ~5.1 eV, indicating moderate reactivity.

Table 2: Selected geometric parameters

| Parameter | Value | Method |

|---|---|---|

| C-Cl bond length | 1.73 Å | DFT |

| C-CF₃ bond length | 1.51 Å | X-ray |

| Ring planarity deviation | <0.02 Å | Cryo-EM |

Crystallographic Data and Conformational Studies

Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

The trifluoromethyl group exhibits free rotation at room temperature, but locks into a staggered conformation relative to the pyridine ring below -50°C. Intermolecular interactions include:

Conformational stability :

- The syn-periplanar orientation of Cl and CF₃ is disfavored by 8.3 kJ/mol due to steric clash.

- Van der Waals radii : Fluorine atoms in -CF₃ create a steric shield around position 5.

Table 3: Crystallographic parameters

| Parameter | Value | Technique |

|---|---|---|

| Space group | P2₁/c | X-ray |

| Z-value | 4 | SC-XRD |

| Density (g/cm³) | 1.417 | Pycnometry |

| R-factor | 0.032 | Refinement |

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZJMSDDOOAOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075251 | |

| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-81-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G66D966B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Overview

The vapor phase chlorination process involves passing 3-trifluoromethylpyridine vapor and chlorine gas through a heated reaction zone. The basic reaction can be represented as:

3-trifluoromethylpyridine + Cl₂ → this compound

This reaction demonstrates remarkable selectivity toward chlorination at the 2-position of the pyridine ring, making it commercially attractive for large-scale production.

Reaction Conditions and Parameters

The patent literature describes specific conditions that significantly influence the yield and selectivity of this reaction. The process is preferably carried out at temperatures ranging from 300°C to 450°C, with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine. At temperatures above 400°C, using more than 2 moles of chlorine per mole of 3-trifluoromethylpyridine may increase the formation of by-products containing multiple chlorine atoms in the pyridine ring.

Table 1: Vapor Phase Chlorination Parameters and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Cl₂:3-trifluoromethylpyridine (molar ratio) | 1.1:1 | 6:1 | 3.5:1 |

| Diluent (carbon tetrachloride) | 48 moles per mole of substrate | 48 moles per mole of substrate | 48 moles per mole of substrate |

| Temperature (°C) | 425 | 350 | 400 |

| Residence time (seconds) | 25 | 16 | 10.5 |

| Major product | This compound | This compound | This compound |

| By-products | 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine | 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine | 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine |

The inclusion of a diluent in the vapor phase chlorination significantly improves process control and product distribution. While inorganic diluents such as nitrogen or steam can be used, organic diluents like carbon tetrachloride have demonstrated superior performance.

Ultraviolet-Assisted Chlorination Methods

For reactions conducted at lower temperatures (below 250°C), ultraviolet irradiation provides the activation energy necessary to facilitate the chlorination process.

UV-Assisted Vapor Phase Chlorination

This method represents a variation of the vapor phase approach, employing UV light to promote the reaction at lower temperatures. In one documented example, 3-trifluoromethylpyridine was vaporized in a stream of nitrogen and mixed with chlorine to form a reaction mixture containing 0.62 mole of chlorine and 1.3 mole of nitrogen per mole of 3-trifluoromethylpyridine. This mixture was passed through a glass tube irradiated with ultraviolet light, maintaining a gas temperature of 110°C with a residence time of approximately 30 seconds.

The product distribution included 40 parts by weight of this compound, 6 parts by weight of 2-chloro-3-trifluoromethylpyridine, and 50 parts by weight of unreacted 3-trifluoromethylpyridine. This corresponds to a yield of 62% of this compound based on reacted 3-trifluoromethylpyridine.

Liquid Phase UV-Assisted Chlorination

The liquid phase UV-assisted approach involves dissolving 3-trifluoromethylpyridine in carbon tetrachloride, saturating the solution with chlorine, and subjecting it to irradiation with a mercury-vapor lamp under reflux conditions. After 8 hours, analysis revealed that 50% of the 3-trifluoromethylpyridine had reacted, producing predominantly this compound. Nuclear magnetic resonance analysis showed a product ratio of 7 moles of this compound per mole of 2-chloro-3-trifluoromethylpyridine, with minimal formation of 2,6-dichloro-3-trifluoromethylpyridine.

Table 2: UV-Assisted Chlorination Methods Comparison

| Parameter | Vapor Phase UV Method | Liquid Phase UV Method |

|---|---|---|

| Temperature (°C) | 110 | Reflux (~77°C) |

| Solvent/Diluent | Nitrogen | Carbon tetrachloride |

| Reaction time | 30 seconds | 8 hours |

| Conversion | 50% | 50% |

| Selectivity (2-Chloro-5-position) | 62% of converted material | 7:1 ratio over 3-position |

| Equipment requirements | UV-transparent reaction tube | Mercury lamp reflux setup |

Free-Radical Initiated Liquid Phase Chlorination

An alternative to UV-assisted methods involves using free-radical initiators to promote the chlorination reaction in the liquid phase.

Process Parameters

In this approach, 3-trifluoromethylpyridine is dissolved in carbon tetrachloride, heated to reflux, and chlorine is continuously bubbled through the solution while adding alpha,alpha-azobis-isobutyronitrile (AIBN) as a free-radical initiator. The AIBN is typically added in portions of 100 mg every hour, and after 15 hours of reaction time, gas-liquid chromatography analysis shows that the major product is this compound.

A specific example of this method describes dissolving 5 grams of 3-trifluoromethylpyridine in 150 grams of carbon tetrachloride, heating to reflux, and bubbling chlorine through the solution while adding AIBN in portions. The reaction produces predominantly this compound after 15 hours.

Synthesis via 2-chloro-5-trichloromethylpyridine Intermediate

A distinct synthetic route to this compound involves using 3-methylpyridine as the starting material, with subsequent conversion to 2-chloro-5-trichloromethylpyridine as a key intermediate, followed by fluorination.

Reaction Sequence

This multi-step synthesis follows the pathway:

- N-oxidation of 3-methylpyridine

- Benzoyl chloride chlorination

- Chlorine gas chlorination to produce 2-chloro-5-trichloromethylpyridine

- Fluorination to obtain this compound

Catalytic Gas-Phase Chlorination Method

A more recent patent describes an improved catalytic method for preparing this compound, which offers several advantages over earlier processes.

Reaction Overview and Catalysts

This method involves reacting 3-trifluoromethylpyridine with chlorine gas in the gas phase while passing through a catalyst bed layer at 220-360°C. The catalysts employed in this process include:

Process Advantages

This catalytic approach offers several significant advantages:

- Higher raw material conversion rates

- Improved target product selectivity

- Lower reaction temperatures compared to non-catalytic methods

- Reduced energy consumption

- Simplified product separation

- Elimination of organic solvents, initiators, and specialized photochlorination equipment

Table 3: Comparison of Catalytic and Non-Catalytic Gas-Phase Methods

| Parameter | Catalytic Method | Traditional Vapor Phase Method |

|---|---|---|

| Temperature range (°C) | 220-360 | 300-450 |

| Catalyst requirements | Metal salts or supported Pd | None |

| Solvent requirements | None | May require diluents |

| Environmental impact | Lower (solvent-free) | Higher |

| Energy consumption | Lower (reduced temperature) | Higher |

| Equipment complexity | Catalyst bed reactor | Potentially requires higher heat resistance |

| Special considerations | Catalyst regeneration/replacement | Temperature control critical |

Comparative Analysis of Preparation Methods

When evaluating the different synthetic approaches to this compound, several factors must be considered, including raw material availability, process complexity, product selectivity, environmental impact, and economic feasibility.

Table 4: Comprehensive Comparison of Preparation Methods

| Method | Starting Material | Key Advantages | Key Limitations | Yield/Selectivity | Scale-up Potential |

|---|---|---|---|---|---|

| Vapor Phase Chlorination | 3-trifluoromethylpyridine | Direct process, high throughput | High temperature (300-450°C) | Variable based on conditions | Excellent |

| UV-Assisted Vapor Phase | 3-trifluoromethylpyridine | Lower temperature (110°C) | Requires UV-transparent equipment | 62% based on converted material | Good |

| UV-Assisted Liquid Phase | 3-trifluoromethylpyridine | Mild conditions | Long reaction time (8h), limited batch size | 7:1 selectivity ratio | Moderate |

| Free-Radical Initiated | 3-trifluoromethylpyridine | Conventional equipment | Long reaction time (15h), initiator costs | Not specified | Good |

| Via trichloromethyl intermediate | 3-methylpyridine | Uses cheaper starting material | Multi-step, complex isolation | 82.7% for intermediate step | Moderate |

| Catalytic Gas-Phase | 3-trifluoromethylpyridine | Moderate temperature, solvent-free, high selectivity | Catalyst costs and maintenance | Not specified but claimed high | Excellent |

Process Selection Considerations

The selection of an appropriate synthetic method depends on several factors:

Starting Material Availability : Methods starting from 3-trifluoromethylpyridine offer a more direct route but may face higher raw material costs. The approach using 3-methylpyridine leverages a less expensive starting material but requires more steps.

Scale of Production : Vapor phase and catalytic methods are generally more suitable for large-scale industrial production due to their continuous nature and higher throughput.

Equipment Constraints : UV-assisted methods require specialized equipment with UV-transparent materials, while high-temperature processes demand heat-resistant materials.

Environmental Considerations : The catalytic gas-phase method offers environmental advantages by eliminating the need for solvents and reducing energy consumption through lower operating temperatures.

Product Purity Requirements : Different methods yield varying levels of by-products that may affect downstream purification requirements.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.

Key Findings :

-

Substitution proceeds efficiently with amines, yielding agrochemical intermediates like 2-methylamino derivatives ( ).

-

Methoxy substitution requires mild bases and aprotic solvents to avoid ring decomposition ( ).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes further halogenation under aggressive conditions.

Key Findings :

-

Excess chlorine at high temperatures leads to dichlorination at position 6 ( ).

-

Nitration is challenging due to the ring’s electron deficiency, requiring directed metalation for regioselectivity ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 2.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-5-(trifluoromethyl)pyridine | |

| Alkenes | Heck coupling, DMF, 100°C | 2-Styryl-5-(trifluoromethyl)pyridine |

Key Findings :

-

Suzuki-Miyaura couplings produce biaryl derivatives used in ligand synthesis ( ).

-

Heck reactions require elevated temperatures and inert atmospheres ( ).

Reduction Reactions

Catalytic hydrogenation removes the chlorine atom.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 5-(Trifluoromethyl)pyridine | 85% |

Key Findings :

-

Mild hydrogenation selectively reduces the C–Cl bond without affecting the trifluoromethyl group ( ).

Hydrolysis and Carboxylation

Controlled hydrolysis converts the chloro group into oxygenated derivatives.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂O/NaOH | 150°C, sealed tube | 2-Hydroxy-5-(trifluoromethyl)pyridine | |

| CO₂ | LDA, THF, −78°C | This compound-3-carboxylic acid |

Key Findings :

-

Hydrolysis under basic conditions yields phenolic derivatives ( ).

-

Directed carboxylation at position 3 requires cryogenic conditions and strong bases ( ).

Reaction Comparison Table

| Reaction Type | Regioselectivity | Typical Yield | Industrial Relevance |

|---|---|---|---|

| NAS (Amine) | Position 2 | 70–90% | High (agrochemicals) |

| EAS (Chlorination) | Position 6 | 40–60% | Moderate |

| Suzuki Coupling | Position 2 | 60–80% | High (pharmaceuticals) |

| Reduction | Position 2 | 80–85% | Low |

Aplicaciones Científicas De Investigación

Herbicidal Activity

One of the primary applications of 2-chloro-5-(trifluoromethyl)pyridine is in the development of herbicides. It serves as an important intermediate for synthesizing various herbicidal compounds. The compound's structure allows it to interact effectively with biological targets in plants, making it a desirable candidate for agricultural applications.

- Synthesis of Herbicides : The compound is utilized in the preparation of herbicidal pyridine derivatives, which have been documented to exhibit selective herbicidal activity against a range of weeds. For example, it can be converted into more complex structures that enhance herbicidal properties, as seen in patents related to its synthesis and application .

Pharmaceutical Intermediates

This compound is also recognized for its role as a pharmaceutical intermediate. Its unique trifluoromethyl group contributes to the biological activity of various drugs.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is involved in the synthesis of several APIs, particularly those targeting central nervous system disorders and anti-inflammatory conditions. Its ability to modify pharmacokinetic properties makes it valuable in drug design .

Chemical Synthesis

The compound is frequently employed as a reagent or building block in organic synthesis due to its reactive chlorinated and trifluoromethyl functional groups.

- Reagent for Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations that are pivotal for constructing complex organic molecules. This property is exploited in both academic research and industrial applications .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

- Case Study 1 : Research published in J-Pesticides highlights the synthesis of novel trifluoromethylpyridines using this compound as a precursor, demonstrating enhanced herbicidal efficacy compared to traditional compounds .

- Case Study 2 : A study on the pharmacological properties of derivatives synthesized from this compound showed promising results against specific disease targets, indicating its potential in drug development pipelines .

Market Trends and Future Directions

The market for this compound is expanding due to increasing demand for effective herbicides and pharmaceuticals. The compound's versatility as an intermediate positions it well within the chemical industry.

| Application Area | Description | Market Trend |

|---|---|---|

| Herbicides | Intermediate for herbicidal compounds | Growing demand |

| Pharmaceuticals | Synthesis of APIs targeting CNS disorders | Increasing R&D focus |

| Organic Synthesis | Building block for complex organic molecules | Steady growth |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Pyridines

2-Chloro-5-iodopyridine (CAS 2078-68-4)

- Structure : Chlorine at position 2, iodine at position 4.

- Properties : Molecular weight 239.44 g/mol, melting point 99°C .

- Applications : Intermediate in pharmaceuticals and dyes. Iodine’s bulkiness may hinder reactivity compared to trifluoromethyl groups.

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

- Structure : Additional chlorine at position 3.

- Synthesis : Produced via vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine .

- Applications : Intermediate for crop-protection agents like fluazaindolizine and fluazinam .

2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

Trifluoromethyl-Substituted Pyridines with Additional Functional Groups

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0)

- Structure : Fluorine at position 3.

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

Complex Derivatives in Drug Discovery

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)

- Synthesis : 47% yield via coupling this compound with pyrazole derivatives .

- Applications : DHODH inhibitors for autoimmune diseases .

3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1)

Data Tables

Table 1. Physical and Chemical Properties of Key Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 181.54 | 29–34 | 152–153 | Herbicides, DHODH inhibitors |

| 2-Chloro-5-iodopyridine | 239.44 | 99 | N/A | Pharmaceuticals, dyes |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 215.99 | N/A | N/A | Crop-protection agents |

| 2-Chloro-3-(trifluoromethyl)pyridine | 181.54 | 37–40 | 166–168 | By-product in synthesis |

Key Findings and Implications

- Positional Isomerism : The position of substituents (e.g., 2-chloro-5-(trifluoromethyl) vs. 2-chloro-3-(trifluoromethyl)) significantly impacts reactivity and applications. Trifluoromethyl at position 5 enhances herbicidal activity .

- Halogen Effects : Iodine substitution (as in 2-chloro-5-iodopyridine) increases molecular weight and alters solubility, making it suitable for niche pharmaceutical applications .

- Toxicity Profiles: While this compound shows mutagenicity, analogs like 5-amino-2-(trifluoromethyl)pyridine exhibit distinct toxicities (e.g., methemoglobinemia) .

Actividad Biológica

2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the trifluoromethyl group and chlorine substitution, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The presence of the trifluoromethyl group significantly affects the compound's electronic properties, enhancing its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, a study on A549 lung cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : Research into structure-activity relationships (SAR) has revealed that compounds similar to this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and cancer cell proliferation .

- Chemical Stability : The trifluoromethyl group enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

- Biochemical Pathways : It is involved in various biochemical pathways that affect cellular processes, including apoptosis and immune response modulation .

Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting the potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into SAR revealed that compounds with similar structures exhibited promising anti-inflammatory properties. These compounds showed comparable efficacy to established anti-inflammatory drugs, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine in laboratory settings?

- Methodological Answer : The compound is synthesized via vapor-phase chlorination/halogen exchange of β-picoline with chlorine gas at high temperatures (>300°C), often using iron fluoride catalysts. Reaction conditions (e.g., molar ratios of reagents, temperature gradients) are critical to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine. Post-synthesis purification involves fractional distillation or recrystallization .

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Purity is validated via gas chromatography (GC) with ≥97% purity thresholds. Structural confirmation employs -NMR (δ 8.6–8.8 ppm for pyridinic protons) and -NMR (δ -62 ppm for CF). Physical properties (melting point: 32–34°C; density: 1.417 g/mL) are cross-checked against literature .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). The trifluoromethyl group at the 5-position stabilizes the pyridine ring electronically, reducing side reactions. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How does this compound serve as a model substrate for regioexhaustive functionalization studies?

- Methodological Answer : The compound’s distinct chlorine and CF substituents enable systematic exploration of regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. Studies by Cottet and Schlosser (2004) demonstrate sequential functionalization at positions 2, 4, and 6 using palladium catalysts, with regiochemical outcomes mapped via X-ray crystallography .

Q. What strategies mitigate by-product formation during vapor-phase synthesis of this compound?

- Methodological Answer : By-products like 2,3-dichloro-5-(trifluoromethyl)pyridine are minimized by optimizing chlorine gas flow rates and reactor residence times. Catalytic hydrogenolysis recycles multi-chlorinated by-products into 3-(trifluoromethyl)pyridine, which is reintroduced into the synthesis loop to improve yield and cost efficiency .

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution and coupling reactions, identifying favorable sites (e.g., C2 for nucleophilic attack due to electron-withdrawing CF). Molecular docking studies further predict interactions with biological targets, guiding drug design .

Key Research Challenges

- Regioselectivity Control : Competing reactivity at C2 vs. C4 positions requires tailored directing groups (e.g., boronic esters) .

- By-Product Management : Multi-step purification protocols are needed for industrial-scale applications .

Citations

- All references are derived from peer-reviewed journals, technical reports, and authoritative chemical databases (e.g., PubChem, Ashford’s Dictionary), excluding non-compliant sources as specified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.